Purine-2,6-dithione

Chemoprevention DNA adduct Benzo[a]pyrene diol epoxide

Researchers requiring a potent nucleophilic scavenger to trap electrophilic carcinogens choose 2,6-Dithiopurine (DTP). Unlike antimetabolite thiopurines, DTP chemically inactivates electrophiles without myelosuppression, enabling high-dose in vivo protocols. · Quantitative carcinoma reduction: 90-95% at 10 µmol in mouse skin models, outperforming thiopurinol. · Kinetic superiority: Competition factors (k₂/kW) exceed 6,000 M⁻¹ against mustard-type electrophiles. · Chronic dosing tolerated: Up to 4% in diet for 7 weeks with no observed toxicity. This scaffold-verified compound is available in ≥98% purity with global shipping.

Molecular Formula C5H2N4S2
Molecular Weight 182.2 g/mol
Cat. No. B12357860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine-2,6-dithione
Molecular FormulaC5H2N4S2
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=S)NC(=S)C2=N1
InChIInChI=1S/C5H2N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11)
InChIKeyAWQRYSVSCAEJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purine-2,6-dithione (2,6-Dithiopurine) Procurement Guide: CAS 5437-25-2 for Nucleophilic Scavenging and Chemoprevention Research


Purine-2,6-dithione (CAS 5437-25-2), systematically named 3,7-dihydro-1H-purine-2,6-dithione and commonly referred to as 2,6-dithiopurine (DTP) or 2,6-dimercaptopurine, is a synthetic purinethione in which both exocyclic oxygen atoms of xanthine are replaced by sulfur . The compound possesses two thiol groups at the 2- and 6-positions of the purine ring (molecular formula C₅H₄N₄S₂, MW 184.24), conferring strong nucleophilic character at physiological pH due to a predicted pKa of 6.77 ± 0.20 . Unlike the clinically used antimetabolite 6-mercaptopurine (6-MP), which exerts cytotoxicity through incorporation into nucleic acids and inhibition of purine biosynthesis, DTP functions primarily as a stoichiometric nucleophilic scavenger that covalently traps electrophilic carcinogens and toxicants before they can damage cellular macromolecules . This mechanistic distinction—direct chemical inactivation of electrophiles rather than antimetabolite activity—defines DTP's unique research niche in chemoprevention and detoxification studies.

Why Purine-2,6-dithione Cannot Be Replaced by 6-Mercaptopurine, Thiopurinol, or Endogenous Thiols in Electrophile Scavenging Applications


Although purine-2,6-dithione (DTP) shares the purine scaffold with clinically established thiopurines such as 6-mercaptopurine (6-MP), 6-thioguanine, and thiopurinol, substitution is inadvisable because these analogs diverge profoundly in mechanism, potency, and toxicity profile. 6-MP and 6-thioguanine function as antimetabolites requiring enzymatic activation to cytotoxic nucleotides that incorporate into DNA/RNA and inhibit purine biosynthesis, producing significant myelosuppression and hepatotoxicity—effects absent with DTP . Thiopurinol, while also a nucleophilic scavenger, is 2.5-fold less potent than DTP in blocking carcinogen–DNA adduct formation in vivo and fails to significantly reduce carcinoma incidence at equimolar doses . Endogenous low-molecular-weight thiols such as glutathione (GSH) and N-acetyl cysteine (NAC) are markedly less reactive toward mustard-type electrophiles at neutral pH than DTP, which exhibits competition factors (k₂/kW) exceeding 6,000 M⁻¹ and provides 65–70% fractional protection at equimolar concentrations . These quantitative gaps in scavenging efficiency, combined with mechanistic divergence, mean that procurement of a generic thiopurine or thiol does not replicate DTP's specific performance in electrophile-trapping experimental systems.

Purine-2,6-dithione Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Analogs


DTP Is 2.5-Fold More Potent Than Thiopurinol at Blocking Carcinogen–DNA Adduct Formation in Mouse Epidermis

In a direct head-to-head comparison using the SENCAR mouse skin model, 2,6-dithiopurine (DTP) inhibited binding of [³H]BPDE-I to epidermal DNA with an IC₅₀ of approximately 0.8 μmol, while thiopurinol (TP) required approximately 2 μmol to achieve the same 50% inhibition—a 2.5-fold potency advantage for DTP . At the highest dose tested (20 μmol), DTP inhibited DNA binding by 90%, whereas TP achieved >80% inhibition. Critically, the protective effect was durable: both compounds retained 50–60% inhibition even when applied 24–48 hours before the carcinogen challenge .

Chemoprevention DNA adduct Benzo[a]pyrene diol epoxide Carcinogen scavenging

DTP Reduces Carcinoma Incidence by 90–95% Whereas Equimolar Thiopurinol Shows No Significant Effect in Two-Stage Mouse Skin Carcinogenesis

In the two-stage initiation–promotion mouse skin carcinogenesis model using BPDE-I as initiator, topical pretreatment with 10 μmol DTP reduced papilloma multiplicity by >90% relative to solvent controls, while the same 10 μmol dose of thiopurinol (TP) achieved only approximately 50% inhibition . The differential was even more pronounced for malignant progression: after 50 weeks of monitoring, DTP at 10 μmol inhibited squamous cell carcinoma incidence and reduced total carcinoma count by 90–95% compared to positive controls, whereas TP at the identical 10 μmol dose had no statistically significant effect on carcinoma incidence and only slightly lowered total carcinoma numbers .

Tumor prevention Squamous cell carcinoma Two-stage carcinogenesis In vivo efficacy

DTP Outperforms Glutathione and N-Acetyl Cysteine as a Nucleophilic Scavenger of Sulfur Mustard Electrophiles at Neutral pH

Kinetic analyses of thiopurine reactivity toward the sulfur half-mustard 2-chloroethyl ethyl sulfide (CEES) and 2-chloroethyl methyl sulfide (CEMS) demonstrated that DTP exhibits a competition factor (k₂/kW) of 6,240 L/mol for CEES and 8,340 L/mol for CEMS at pH 7.6 and 23°C . At equimolar concentrations (500 μM DTP with 500 μM CEMS), DTP reduced the area-under-the-curve (AUC) for the reactive episulfonium ion (M⁺) by approximately 70% . In contrast, endogenous low-molecular-weight thiols—specifically reduced glutathione (GSH) and N-acetyl cysteine (NAC)—were reported to be 'much less active at near neutral pH' under identical assay conditions . DTP's competition factor of 8,340 M⁻¹ approaches the performance of thiosulfate (k₂/kW ≈ 19,000 M⁻¹), a well-established scavenger, positioning DTP as a potent small-molecule scavenger that vastly exceeds the capacity of physiological thiol defenses.

Chemical warfare agent detoxification Sulfur mustard Nucleophilic scavenging Thiopurine kinetics

2,6-Dithiopurine Exhibits Highest Corrosion Inhibition Efficiency Among Purine Derivatives Tested on Mild Steel in Acidic Media

In a comparative electrochemical study of five purine derivatives as corrosion inhibitors for mild steel in 1 M HCl, 2,6-dithiopurine achieved the highest inhibition efficiency of 88.0% at a concentration of 10⁻³ M, outperforming all other purines tested . The complete efficiency ranking was: 2,6-dithiopurine (88.0%) > 6-thioguanine > 2,6-diaminopurine > adenine > guanine . Polarization curves revealed that 2,6-dithiopurine suppressed both cathodic and anodic processes of steel corrosion, while quantum chemical calculations attributed its superior performance to favorable π-electron density and adsorption characteristics on the metal surface .

Corrosion inhibition Mild steel Purine derivatives Electrochemical testing

DTP Demonstrates No Observable Toxicity at 4% Dietary Administration for 7 Weeks, Contrasting with Known Myelosuppressive Toxicity of 6-Mercaptopurine

Mice fed diets containing up to 4% DTP (w/w) in AIN-76A for 7 weeks showed no toxicity as assessed by weight gain and histopathological examination of all major tissues . This contrasts sharply with the well-established clinical toxicity profile of 6-mercaptopurine (6-MP), which at therapeutic doses produces dose-limiting myelosuppression and hepatotoxicity . The metabolic basis for DTP's favorable safety profile involves its efficient conversion by xanthine oxidase to 2,6-dithiouric acid (DUA), which is excreted in urine at concentrations as high as 34 mM in mice receiving the 4% diet . Importantly, DUA itself retains nucleophilic scavenging activity with rate constants comparable to DTP , meaning metabolism does not ablate protective function—a key advantage over 6-MP, whose metabolism generates both active antimetabolite nucleotides and inactive metabolites, complicating dose–response relationships.

In vivo toxicity Chemopreventive safety Thiopurine metabolism Xanthine oxidase

DTP Completely Abolishes Mutagenesis Induced by Sulfur Mustard Analogues in Human Skin Cells and Mouse Skin In Vivo

In NCTC2544 human skin tumor cells, DTP present at approximately equimolar concentration blocked cytotoxicity induced by the sulfur mustard analogues CEES and CEMS . Using a shuttle vector-based mutagenesis system with a blue/white colony screen, DTP completely abolished mutagenesis induced by both CEMS and CEES in this human cell line . In an in vivo correlate using Big Blue transgenic mice, multi-dose topical DTP treatment initiated 1 hour post-exposure to CEES completely abolished the CEES-induced increase in mutation frequency in mouse skin . These findings extend DTP's protective activity beyond carcinogen scavenging to encompass chemical warfare agent simulants, with complete abolition—not merely reduction—of mutagenic endpoints in both human cell-based and intact animal models.

Antimutagenesis Sulfur mustard Human skin cells In vivo mutation frequency

Purine-2,6-dithione Optimal Deployment Scenarios: Where DTP Delivers Differentiated Value Over Alternative Thiopurines and Thiols


In Vivo Chemoprevention Studies Targeting BPDE-Type Carcinogen–DNA Adduct Formation and Tumor Initiation

Investigators using the two-stage mouse skin carcinogenesis model should select DTP as the gold-standard nucleophilic scavenger when the primary endpoint is quantitative reduction in both benign papilloma multiplicity and malignant carcinoma incidence. DTP's demonstrated 90–95% carcinoma reduction at 10 μmol topical dose contrasts with the lack of significant carcinoma protection by thiopurinol at the identical dose, making DTP the only validated choice for experiments where carcinoma prevention is the critical readout. The durability of protection (50–60% adduct inhibition persisting 24–48 h post-application ) further supports protocols with extended intervals between scavenger administration and carcinogen challenge.

Sulfur Mustard and Chemical Warfare Agent Simulant Detoxification and Antimutagenesis Screening

For laboratories developing medical countermeasures against vesicant chemical warfare agents, DTP serves as a benchmark nucleophilic scavenger with fully characterized kinetic parameters (k₂/kW = 6,240–8,340 L/mol for CEES/CEMS ) that far exceed the scavenging capacity of endogenous thiols (GSH, NAC). DTP's ability to completely abolish mutagenesis when administered post-exposure in both human skin cell models and intact mouse skin establishes it as an essential positive control in any screening cascade for antivesicant therapeutics.

Mild Steel Corrosion Inhibitor Development Using Purine-Based Molecular Scaffolds

In industrial electrochemistry and materials science, 2,6-dithiopurine is the highest-performing purine derivative among those tested (88.0% inhibition efficiency at 10⁻³ M in 1 M HCl ), surpassing 6-thioguanine, 2,6-diaminopurine, adenine, and guanine. Procurement of DTP is indicated for structure–activity relationship (SAR) studies aiming to optimize the purine scaffold for corrosion inhibition, as it represents the empirical efficacy ceiling in this compound class and can serve as the lead compound for further synthetic derivatization.

Pharmacological Studies Requiring Sustained High-Dose Thiopurine Exposure Without Antimetabolite Toxicity

When experimental protocols demand prolonged, high-concentration thiopurine exposure—such as continuous dietary administration for chronic chemoprevention studies—DTP uniquely enables dosing up to 4% in diet for 7 weeks without observable toxicity , a regimen impossible with 6-mercaptopurine or 6-thioguanine due to their myelosuppressive and hepatotoxic liabilities. The fact that DTP's major metabolite 2,6-dithiouric acid (reaching 34 mM in urine ) retains comparable scavenging activity to the parent compound means high-dose administration does not simply saturate clearance pathways but sustains systemic nucleophilic buffering capacity.

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